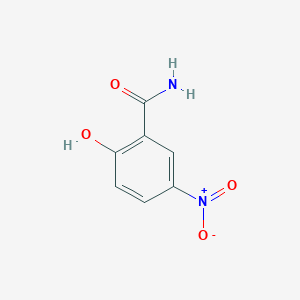
(3,4-Dimethoxyphenyl)methanethiol
Overview
Description
(3,4-Dimethoxyphenyl)methanethiol is a chemical compound that is related to various synthesized derivatives with potential biological activities. It is structurally characterized by the presence of a methanethiol group attached to a phenyl ring with two methoxy groups at the 3 and 4 positions. This structural motif is found in a range of compounds that exhibit diverse chemical and biological properties.
Synthesis Analysis
The synthesis of derivatives related to (3,4-Dimethoxyphenyl)methanethiol has been reported, such as the novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives. These derivatives were synthesized from 3,4-dimethoxyacetophenone in a six-step procedure, indicating the complexity and the multi-step nature of synthesizing such compounds . The synthesis process often involves the formation of intermediates and can be influenced by various reaction conditions, such as the presence of catalysts or specific reagents.
Molecular Structure Analysis
The molecular structure of compounds related to (3,4-Dimethoxyphenyl)methanethiol is characterized by the presence of methoxy groups and a methanethiol or thiazole moiety attached to a phenyl ring. The presence of these functional groups can significantly influence the chemical behavior and reactivity of the molecule. For instance, the bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes, which include a 3,4-dimethoxyphenyl variant, have been synthesized and characterized, showing that the molecular structure can adopt different conformations such as a "propeller" conformation .
Chemical Reactions Analysis
The chemical reactivity of (3,4-Dimethoxyphenyl)methanethiol derivatives can be quite varied. For example, the sulfonation of related compounds such as 3,5-dimethoxyphenol and its methanesulfonate ester has been studied, showing that these compounds can undergo complex reactions with sulfur trioxide, leading to various sulfonic acids and intramolecular anhydrides . Additionally, the coupling reactions, such as the sodium dithionite initiated reaction of 1,3,5-trimethoxybenzene with halogenated compounds, demonstrate the potential for (3,4-Dimethoxyphenyl)methanethiol derivatives to participate in unique chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of (3,4-Dimethoxyphenyl)methanethiol and its derivatives are influenced by the functional groups present in the molecule. The methoxy and thiol groups can affect the solubility, boiling point, and stability of the compound. The biological activity of these compounds, such as fungicidal and insecticidal activities, suggests that they have significant interactions with biological systems, which can be attributed to their chemical properties . The synthesis and characterization of related compounds, such as bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes, provide insights into the potential applications of these compounds as indicators or dyes, further highlighting the importance of their physical and chemical properties .
Scientific Research Applications
Formation and Reactivity of Methanethiol Derivatives : Methanethiol, a related compound, is known to form from reactions involving methionine and sulphite, catalysed by metal ions. This process also produces other compounds such as methionine sulphoxide and dimethyl disulfide. Methional, a related compound, is considered an intermediate in this reaction (Wainwright, McMahon, & McDowell, 1972).
Adsorption Studies on Metal Surfaces : The adsorption characteristics of methanethiol and its derivatives on metal surfaces like gold have been extensively studied. For instance, methanethiolate (CH3S), a closely related compound, shows specific adsorption properties on Au(111) surfaces, which have been investigated using techniques like scanning tunneling microscopy (STM) and density functional theory (DFT) (Maksymovych, Sorescu, & Yates, 2006).
Application in Synthesis of Molecular Materials : Bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes, including derivatives with 3,4-dimethoxyphenyl groups, have been synthesized and characterized for applications such as three-state indicators. These compounds show distinct colored states under different conditions, useful in various applications like dye synthesis and molecular materials (Sarma & Baruah, 2004).
Oxidation Studies in the Presence of Transition Metals and Ascorbate : Methanethiol undergoes oxidation in the presence of transition metals and ascorbate, leading to the formation of compounds like dimethyl trisulfide. Such reactions are important in understanding the chemical behavior of sulfur-containing compounds in various environments (Chin & Lindsay, 1994).
Gas Detection and Monitoring Applications : There is ongoing research into developing sensitive detection systems for compounds like methanethiol. For instance, a micro gas analysis system (μGAS) has been developed for the continuous measurement of methanethiol at low levels, which is crucial in monitoring environmental and industrial emissions (Toda et al., 2014).
Exploration in Molecular Self-Assembly : Studies on the self-assembly of methanethiol and related compounds on gold surfaces have provided insights into molecular interactions and self-assembly mechanisms. This is vital for developing advanced materials and nanotechnology applications (Nenchev et al., 2009).
Ligand Synthesis and Coordination Chemistry : The synthesis of bis-(pyrazol-1-yl)methane ligands with para-dimethoxyphenyl groups, including 3,4-dimethoxyphenyl, has been explored for coordination with metals like cobalt. These studies are important for understanding complex formation and reactions in coordination chemistry (Blasberg et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3,4-dimethoxyphenyl)methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-10-8-4-3-7(6-12)5-9(8)11-2/h3-5,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYWBZHEAHZANR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CS)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50492870 | |
| Record name | (3,4-Dimethoxyphenyl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50492870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethoxyphenyl)methanethiol | |
CAS RN |
54810-59-2 | |
| Record name | (3,4-Dimethoxyphenyl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50492870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















